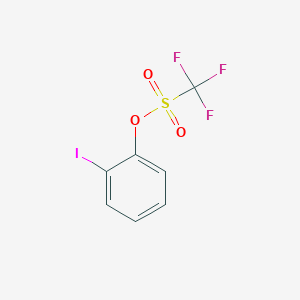

2-Iodophenyl Trifluoromethanesulfonate

Vue d'ensemble

Description

2-Iodophenyl trifluoromethanesulfonate is a compound that is likely to be involved in various organic synthesis reactions due to the presence of the trifluoromethanesulfonate group. This group is known for its ability to facilitate reactions by acting as a good leaving group, which can be useful in electrophilic aromatic substitution reactions and in the formation of carbon-carbon and carbon-heteroatom bonds .

Synthesis Analysis

The synthesis of related trifluoromethanesulfonate compounds has been demonstrated in the literature. For example, trifluoromethyl trifluoromethanesulfonate was synthesized by reacting silver trifluoromethanesulfonate with trifluoromethyl iodide in a benzene solution . This method could potentially be adapted for the synthesis of 2-iodophenyl trifluoromethanesulfonate by using an appropriate iodophenyl compound as the starting material.

Molecular Structure Analysis

While the specific molecular structure of 2-iodophenyl trifluoromethanesulfonate is not detailed in the provided papers, the structure of a related compound, fluoromethyl-2,4,6-trinitrophenylsulfonate, has been determined by single-crystal X-ray diffraction studies . These techniques could be applied to 2-iodophenyl trifluoromethanesulfonate to ascertain its molecular structure.

Chemical Reactions Analysis

Trifluoromethanesulfonate compounds are known to participate in various chemical reactions. For instance, trifluoromethanesulfonyl hypofluorite, a compound containing the trifluoromethanesulfonate group, has been synthesized and found to hydrolyze in base to give a mixture of gases and presumably sulfate and trifluoromethanesulfonate . This reactivity suggests that 2-iodophenyl trifluoromethanesulfonate could also undergo hydrolysis under basic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-iodophenyl trifluoromethanesulfonate can be inferred from related compounds. Trifluoromethanesulfonic acid, for example, is known for its high protonating power and low nucleophilicity, which allows it to generate cationic species from organic molecules . These properties could influence the reactivity and stability of 2-iodophenyl trifluoromethanesulfonate in various reactions.

Applications De Recherche Scientifique

1. Specific Scientific Field The application of “2-Iodophenyl Trifluoromethanesulfonate” is found in the field of Material Science , specifically in the development of Perovskite Solar Cells (PSCs) .

3. Methods of Application or Experimental Procedures The sulfonic group of “2-Iodophenyl Trifluoromethanesulfonate” coordinates with lead ions, reducing the perovskite crystallization process. This results in a high-quality perovskite film with large grain size, high crystallinity, and fewer defects . The doping of the rare earth ion Sc3+ in the perovskite precursor solution leads to the interaction of Sc3+ with the perovskite, improving film morphology and prolonging the charge carrier lifetime .

4. Results or Outcomes The use of “2-Iodophenyl Trifluoromethanesulfonate” in PSCs resulted in a remarkable efficiency of 20.63% along with an open circuit voltage (Voc) of 1134 mV, a short circuit current density (Jsc) of 21.71 mA cm−2, and a high fill factor (FF) of 83.80% . This system represents one of the highest results for inverted PSCs .

Electrochemical Synthesis of Diaryliodonium Salts

- Specific Scientific Field : This application is in the field of Organic Chemistry , specifically in the synthesis of Diaryliodonium Salts .

- Summary of the Application : “2-Iodophenyl Trifluoromethanesulfonate” is used in the scalable electrochemical synthesis of diaryliodonium salts . This process is atom efficient, does not require chemical oxidants, and generates no chemical waste .

- Methods of Application or Experimental Procedures : The synthesis involves anodic oxidation of iodobiaryls and iodoarene/arene mixtures in a simple undivided electrolysis cell in MeCN–HFIP–TfOH without any added electrolyte salts .

- Results or Outcomes : More than 30 cyclic and acyclic diaryliodonium salts with different substitution patterns were prepared in very good to excellent yields . The reaction was scaled-up to 10 mmol scale giving more than four grams of dibenzo [b, d]iodol-5-ium trifluoromethanesulfonate (>95%) in less than three hours .

Generation of Benzyne and its Reaction with Isoindoles

- Specific Scientific Field : This application is in the field of Organic Synthesis , specifically in the generation of Benzyne and its reaction with Isoindoles .

- Summary of the Application : “2-Iodophenyl Trifluoromethanesulfonate” is used in the synthesis of Isoindoles via 1,3-Dipolar Cycloaddition of α-Azido Carbonyl Compounds onto Intramolecular Alkenes and Their Conversion into Substituted Aromatic Hydrocarbons .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not provided in the source .

- Results or Outcomes : The specific results or outcomes for this application are not provided in the source .

Synthesis of Isoindoles via 1,3-Dipolar Cycloaddition

- Specific Scientific Field : This application is in the field of Organic Synthesis , specifically in the generation of Benzyne and its reaction with Isoindoles .

- Summary of the Application : “2-Iodophenyl Trifluoromethanesulfonate” is used in the synthesis of Isoindoles via 1,3-Dipolar Cycloaddition of α-Azido Carbonyl Compounds onto Intramolecular Alkenes and Their Conversion into Substituted Aromatic Hydrocarbons .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not provided in the source .

- Results or Outcomes : The specific results or outcomes for this application are not provided in the source .

Electrochemical Synthesis of Diaryliodonium Salts

- Specific Scientific Field : This application is in the field of Organic Chemistry , specifically in the synthesis of Diaryliodonium Salts .

- Summary of the Application : “2-Iodophenyl Trifluoromethanesulfonate” is used in the scalable electrochemical synthesis of diaryliodonium salts . This process is atom efficient, does not require chemical oxidants, and generates no chemical waste .

- Methods of Application or Experimental Procedures : The synthesis involves anodic oxidation of iodobiaryls and iodoarene/arene mixtures in a simple undivided electrolysis cell in MeCN–HFIP–TfOH without any added electrolyte salts .

- Results or Outcomes : More than 30 cyclic and acyclic diaryliodonium salts with different substitution patterns were prepared in very good to excellent yields . The reaction was scaled-up to 10 mmol scale giving more than four grams of dibenzo [b, d]iodol-5-ium trifluoromethanesulfonate (>95%) in less than three hours .

Safety And Hazards

2-Iodophenyl Trifluoromethanesulfonate is considered hazardous. It can cause skin irritation (Category 2) and serious eye irritation (Category 2) . Safety measures include washing thoroughly after handling, wearing protective clothing/eye protection, and seeking medical help if skin or eye irritation occurs .

Propriétés

IUPAC Name |

(2-iodophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3IO3S/c8-7(9,10)15(12,13)14-6-4-2-1-3-5(6)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIDYNSWXPNBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444882 | |

| Record name | 2-Iodophenyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodophenyl Trifluoromethanesulfonate | |

CAS RN |

129112-26-1 | |

| Record name | 2-Iodophenyl triflate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129112-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodophenyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodophenyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.